4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride
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Overview
Description
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydrobenzo[f][1,4]oxazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which combines chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines. These imines then undergo a highly diastereoselective reaction to yield the desired tetrahydrobenzo[f][1,4]oxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Ugi–Joullié reaction and other multicomponent reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrahydrobenzo[f][1,4]oxazepine derivatives .
Scientific Research Applications
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the PEX14 protein, disrupting the PEX14-PEX5 protein-protein interaction. This disruption leads to the inhibition of essential cellular processes in trypanosomes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-5-carboxamide
- (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide
Uniqueness
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is unique due to its specific structural features and its ability to disrupt protein-protein interactions. This makes it a valuable scaffold for drug development and a promising candidate for the treatment of diseases caused by trypanosomes .
Properties
IUPAC Name |
4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13;/h1-9,16H,10-12H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUWWFJYJVGKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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